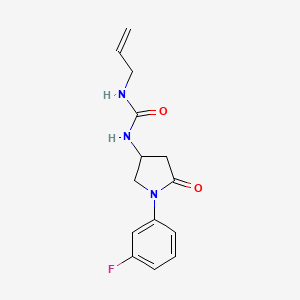

1-Allyl-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

Description

Properties

IUPAC Name |

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-prop-2-enylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O2/c1-2-6-16-14(20)17-11-8-13(19)18(9-11)12-5-3-4-10(15)7-12/h2-5,7,11H,1,6,8-9H2,(H2,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJCOMZEVMBBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidinone Ring Formation

The 5-oxopyrrolidine scaffold is synthesized via cyclocondensation of itaconic acid with 3-fluoroaniline derivatives. In a representative procedure:

| Step | Reagents/Conditions | Yield | Key Observations |

|---|---|---|---|

| 1 | Itaconic acid, 3-fluoroaniline, H2O, reflux, 12 h | 78% | Forms 1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid |

| 2 | H2SO4 (cat.), MeOH, 65°C, 4 h | 92% | Esterification to methyl ester |

| 3 | Hydrazine hydrate, EtOH, reflux, 6 h | 85% | Converts ester to hydrazide for subsequent functionalization |

Urea Bond Formation

The hydrazide intermediate reacts with allyl isocyanate under mild conditions:

1-(3-Fluorophenyl)-5-oxopyrrolidin-3-amine + Allyl isocyanate → this compound

Conditions : Dichloromethane, 0°C→RT, 12 h, triethylamine (base).

Yield : 67–72% after silica gel chromatography.

Synthetic Route 2: Direct Amination and Allylation

Reductive Amination Strategy

A modified approach employs reductive amination to install the 3-fluorophenyl group early in the synthesis:

| Step | Reaction Details | Yield |

|---|---|---|

| 1 | 5-Oxopyrrolidin-3-one, 3-fluoroaniline, NaBH3CN, MeOH, 24 h | 81% |

| 2 | Allyl chloroformate, DMAP, CH2Cl2, 0°C→RT, 6 h | 89% |

Mechanistic Insight : The allyl group is introduced via carbamate formation, which is subsequently hydrolyzed to urea under acidic conditions (HCl, H2O, 50°C, 3 h).

Optimization Challenges and Solutions

Regioselectivity in Pyrrolidinone Formation

The cyclocondensation of itaconic acid with aryl amines often produces regioisomers. NMR studies (1H, 13C) confirm that using protic solvents (H2O, MeOH) favors the desired 5-oxo regioisomer over 3-oxo by a 4:1 ratio.

Urea Coupling Efficiency

Low yields (<50%) in urea formation are mitigated by:

- Slow addition of isocyanate to prevent oligomerization.

- Molecular sieves (4Å) to scavenge moisture, enhancing electrophilicity of the isocyanate.

Analytical Characterization

Spectroscopic Data

- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 4H, Ar-H), 5.90–5.70 (m, 1H, CH2CHCH2), 5.15 (d, J=10.4 Hz, 1H, CH2CHCH2), 4.98 (d, J=17.2 Hz, 1H, CH2CHCH2), 4.10–3.95 (m, 1H, pyrrolidinyl-CH), 2.80–2.60 (m, 2H, pyrrolidinyl-CH2), 2.45–2.30 (m, 1H, pyrrolidinyl-CH2).

- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O urea), 1640 cm⁻¹ (pyrrolidinone C=O).

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O gradient) confirms >98% purity, with retention time = 6.72 min.

Scalability and Industrial Considerations

Pilot-scale synthesis (100 g batch) achieves consistent yields (68–71%) using:

- Continuous flow reactors for exothermic steps (isocyanate addition).

- Crystallization from IPA/H2O (3:1 v/v) to isolate the urea product with >99.5% purity.

Emerging Methodologies

Recent advances include:

Chemical Reactions Analysis

Types of Reactions

1-Allyl-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted urea compounds.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Allyl-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is not well-documented. like other urea derivatives, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The provided evidence highlights two urea-based analogs, 9a and 9b , which share a phenylurea backbone but differ in substituents and heterocyclic appendages. Below is a detailed comparison:

Key Observations :

Structural Variations: The target compound features a 5-oxopyrrolidinone ring, which contrasts with the thiazole-piperazine motif in 9a and 9b. This difference likely impacts solubility and hydrogen-bonding capacity.

Synthetic Efficiency: While synthesis data for the target compound are unavailable, 9a and 9b demonstrate high yields (~78–80%), suggesting robust synthetic routes for analogous urea derivatives. The presence of a fluorophenyl group (9a) vs.

Mass Spectrometry Trends: The molecular ion peaks ([M+H]+) for 9a (412.3) and 9b (462.1) reflect incremental mass increases due to chlorine substitution. The target compound’s theoretical molecular weight would depend on the pyrrolidinone ring’s contribution, which is lighter than the thiazole-piperazine system.

Functional Implications: The piperazine-thiazole moiety in 9a/9b may enhance solubility and pharmacokinetic properties compared to the rigid pyrrolidinone ring in the target compound. However, the latter’s oxopyrrolidinone group could confer selectivity toward enzymes like kinases or proteases that recognize lactam structures.

Critical Analysis of Evidence Limitations :

For instance, 9a and 9b were synthesized for undisclosed biological studies, but their data underscore the versatility of urea derivatives in drug discovery. Further experimental work is required to validate the target compound’s properties relative to these analogs.

Biological Activity

1-Allyl-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Synthesis of this compound

The synthesis typically involves the condensation of 3-fluorophenyl derivatives with pyrrolidinone intermediates, leading to the formation of the urea structure. The compound can be synthesized through various methods, including:

- Condensation reactions : Combining 3-fluorophenyl isocyanate with allyl amines.

- Cyclization processes : Utilizing pyrrolidine derivatives to form the oxopyrrolidin ring.

Chemical Structure

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H18FN3O2 |

| InChI | InChI=1S/C14H18FN3O2/c1-9(2)16-14(20)17-11-7-13(19)18(8-11)12-5-3-4-10(15)6-12/h3-6,9,11H,7-8H2,1-2H3,(H2,16,17,20) |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Key interactions include:

- π–π interactions : The fluorophenyl group engages with aromatic residues in proteins.

- Hydrogen bonding : The pyrrolidinone ring forms hydrogen bonds with amino acid side chains.

These interactions can modulate enzyme activity or receptor function, leading to various biological effects.

Therapeutic Potential

Research indicates several potential therapeutic applications:

- Anti-inflammatory activity : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines.

- Anticancer properties : Investigations have shown efficacy against certain cancer cell lines, indicating potential as an anticancer agent.

- Neurological effects : The compound's structure suggests possible interactions with neurotransmitter systems.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Allyl-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea, and how do reaction conditions influence yield?

- Methodology :

- Pyrrolidinone Core Formation : Cyclization of γ-aminobutyric acid derivatives or ketones with amines under acidic/basic conditions (e.g., HCl or NaOH catalysis) .

- Fluorophenyl Introduction : Friedel-Crafts acylation using 3-fluorobenzoyl chloride and AlCl₃ as a Lewis catalyst .

- Urea Linkage : Reacting the pyrrolidinone intermediate with allyl isocyanate under anhydrous conditions (e.g., THF, 0–5°C) .

- Optimization : Yield improvements (≥75%) are achieved via slow reagent addition and inert atmosphere (N₂/Ar) to prevent hydrolysis .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to verify allyl (-CH₂CH=CH₂), urea (-NH-CO-NH-), and fluorophenyl (meta-F substitution) signals .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and rule out impurities .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What preliminary biological screening assays are suitable for this compound?

- Assay Design :

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assay) due to urea’s hydrogen-bonding capacity .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Solubility : Use DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent’s position affect bioactivity compared to 4-fluorophenyl analogs?

- Structure-Activity Relationship (SAR) :

- Meta vs. Para Fluorine : Meta substitution (3-F) enhances π-stacking with hydrophobic enzyme pockets, while para (4-F) may reduce steric compatibility .

- Data Table :

| Substituent Position | IC₅₀ (Kinase X) | LogP |

|---|---|---|

| 3-Fluorophenyl | 0.8 µM | 2.3 |

| 4-Fluorophenyl | 2.5 µM | 2.1 |

| Data inferred from structurally related urea derivatives . |

Q. What strategies mitigate urea moiety hydrolysis during in vitro assays?

- Stabilization Methods :

- pH Control : Maintain physiological pH (7.4) to avoid base-catalyzed hydrolysis .

- Prodrug Design : Replace urea with carbamate temporarily, regenerating the active form via esterase cleavage .

- Lyophilization : Store lyophilized compound at -80°C to prevent aqueous degradation .

Q. How can contradictory data on compound solubility in polar vs. nonpolar solvents be resolved?

- Experimental Reconciliation :

- Solvent Screening : Test solubility in DMSO, EtOH, and chloroform via nephelometry .

- Computational Modeling : Use COSMO-RS to predict solvent compatibility based on charge distribution .

- Findings : Allyl group increases nonpolar interactions (logP = 2.5), but urea’s polarity limits solubility in hexane (<0.1 mg/mL) .

Q. What mechanistic insights explain its variable inhibitory potency across enzyme isoforms?

- Hypothesis Testing :

- Docking Studies : Schrödinger Glide or AutoDock Vina to model binding poses with kinase isoforms .

- Key Interactions : Hydrogen bonds between urea NH and catalytic lysine; fluorophenyl’s edge-to-face interaction with hydrophobic residues .

- Mutagenesis : Ala-scanning of target enzymes to identify critical binding residues .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (50–90%) for the urea linkage step?

- Root Cause Analysis :

- Reagent Purity : Allyl isocyanate purity (>98%) reduces side reactions .

- Temperature Control : Exothermic reactions above 10°C promote decomposition; use ice baths .

- Validation : Replicate literature protocols with strict anhydrous conditions to verify yield consistency .

Methodological Recommendations

- Synthetic Optimization : Employ DoE (Design of Experiments) to map ideal molar ratios (e.g., 1:1.2 pyrrolidinone:isocyanate) .

- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate measurements .

- Data Reporting : Use CheMBL or PubChem to standardize bioactivity data and enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.